

An In-depth Technical Guide to the Chemical Structure and Synthesis of Carmegliptin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmegliptin is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor that has been investigated for the treatment of type 2 diabetes. Its complex chemical structure, featuring a tricyclic core and a chiral lactam side chain, necessitates a sophisticated and stereocontrolled synthetic approach. This technical guide provides a comprehensive overview of the chemical structure of **Carmegliptin** and a detailed examination of its manufacturing synthesis, including experimental protocols for key transformations and a summary of quantitative data.

Chemical Structure

Carmegliptin, with the IUPAC name (4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one, is a complex molecule characterized by a rigid tricyclic core and a substituted pyrrolidinone moiety.

Key Structural Features:

- Tricyclic Core: A hexahydro-benzo[a]quinolizine system with three stereogenic centers,
 where all substituents adopt an equatorial orientation.
- Chiral Lactam Side Chain: An (S)-configured 4-(fluoromethyl)pyrrolidin-2-one ring attached to the C-3 nitrogen of the tricyclic core.



Molecular Formula: C20H28FN3O3

Molar Mass: 377.46 g/mol

Chemical Identifiers:

CAS Number: 813452-18-5

- SMILES: COC1=C(C=C2[C@@H]3C--INVALID-LINK--N4C--INVALID-LINK--CF">C@@HN)OC
- InChI: InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1

Synthesis of Carmegliptin

The manufacturing process for **Carmegliptin** is a multi-step synthesis that yields the final product in an overall yield of 27-31% with six isolated intermediates. The key stages of the synthesis are outlined below.

Overall Synthesis Workflow



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High-level overview of the Carmegliptin synthesis workflow.

Quantitative Data Summary



Step No.	Intermediat e Name/Descr iption	Molecular Weight (g/mol)	Yield (%)	Purity (%)	Analytical Method
1	Tricyclic Ketone Hydrochloride	-	81-86	-	-
2	Enamine Intermediate	-	-	-	-
3	(S)-Enamine- (S,S)-DBTA Salt	-	93	>96:4 (dr)	HPLC
4	Boc- protected Amine	-	85	-	-
5	Amide Intermediate	-	-	-	-
6	Boc- protected Diamine	-	85	-	-
7	Coupled Lactam	-	-	-	-
8	Carmegliptin	377.46	92-95 (final step)	>99.8	HPLC
Overall	Carmegliptin	377.46	27-31	>99.8	HPLC

Data sourced from available literature; some intermediate-specific data is not publicly available.

Detailed Experimental Protocols



Formation of the Tricyclic Core via Decarboxylative Mannich Addition-Mannich Cyclization

The synthesis commences with the construction of the tricyclic core. This is achieved through a decarboxylative Mannich addition-Mannich cyclization sequence. An imine hydrochloride is reacted with a ketoester in the presence of a base.

Experimental Protocol:

- To a solution of the appropriate imine hydrochloride in a mixture of ethanol and water, sodium acetate is added as a catalytic base.
- The corresponding ketoester is then added, and the reaction mixture is stirred at room temperature.
- The release of CO₂ is controlled by the addition rate of the ketoester.
- Upon completion, hydrochloric acid is added to precipitate the tricyclic ketone product as its hydrochloride salt.
- Heptane is added to maximize product recovery.
- The product is isolated by filtration to yield the tricyclic ketone hydrochloride.[1]

Crystallization-Induced Dynamic Resolution of the Enamine Intermediate

A key step in controlling the stereochemistry of **Carmegliptin** is the resolution of a racemic enamine intermediate. This is accomplished through a crystallization-induced dynamic resolution using a chiral resolving agent.

Experimental Protocol:

- The racemic enamine intermediate is dissolved in ethanol.
- (S,S)-Dibenzoyltartaric acid (DBTA) is added as the resolving agent.



- The mixture is heated to allow for the formation of diastereomeric salts and to facilitate the in-situ racemization of the undesired enantiomer in solution.
- The desired (S)-enamine-(S,S)-DBTA salt, being less soluble, selectively crystallizes from the solution.
- The crystalline salt is isolated by filtration, yielding the desired enantiomer with high diastereomeric excess.[1]

Diastereoselective Enamine Reduction

Following the resolution, the chiral enamine is reduced to establish the final stereochemistry of the tricyclic core.

Experimental Protocol:

- The enamine salt is treated with a reducing agent such as sodium borohydride in the
 presence of an acid like trifluoroacetic acid in a suitable solvent (e.g., THF) at low
 temperatures.
- This reduction proceeds with high diastereoselectivity, leading to the formation of the fully functionalized tricyclic core with the desired stereochemistry.

Introduction of the C-3 Nitrogen via Hofmann Rearrangement

The C-3 amino group is introduced through a Hofmann rearrangement of a corresponding amide precursor. This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom.

Experimental Protocol:

- The amide intermediate is treated with a reagent like phenyliodine(III) diacetate (PIDA) in the presence of a base such as potassium hydroxide in a mixture of acetonitrile and water.
- The reaction proceeds at a controlled temperature to yield the corresponding amine.[1]



Coupling with (S)-Fluoromethyl Lactone and Final Steps

The final stages of the synthesis involve the coupling of the tricyclic amine with the presynthesized chiral (S)-fluoromethyl lactone, followed by cyclization and deprotection. A scalable synthesis for the (S)-3-fluoromethyl-y-butyrolactone has been developed, starting from (S)-tert-butyl glycidyl ether, affording the lactone in approximately 50% overall yield over three steps.

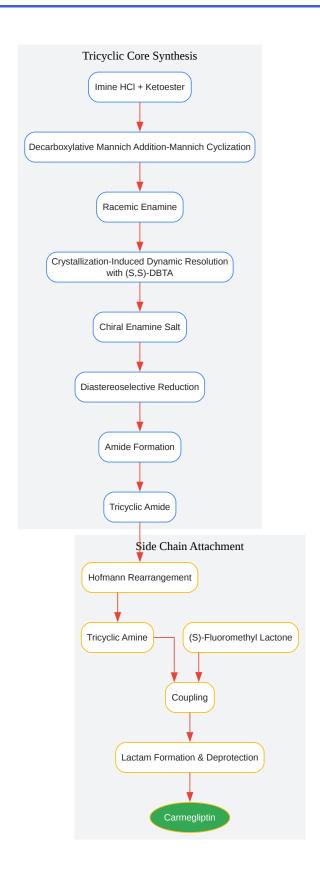
Experimental Protocol:

- The amine intermediate is coupled with (S)-fluoromethyl lactone.
- The resulting product undergoes cyclization to form the lactam ring.
- Finally, any protecting groups are removed. For instance, a final deprotection and hydrochloride salt formation can be achieved by treating the protected **Carmegliptin** with hydrochloric acid in a suitable solvent system.
- The final product is crystallized from a solvent mixture such as acetone/water to afford
 Carmegliptin hydrochloride in high yield and purity.[1]

Signaling Pathways and Experimental Workflows

The synthesis of **Carmegliptin** involves a series of sequential chemical transformations. The following diagram illustrates the logical flow of the key synthetic stages.





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Logical workflow of the key stages in **Carmegliptin** synthesis.



Conclusion

The synthesis of **Carmegliptin** is a testament to the advancements in modern organic process chemistry. It showcases the strategic application of powerful chemical transformations, including a decarboxylative Mannich reaction, a highly efficient crystallization-induced dynamic resolution, and a Hofmann rearrangement, to construct a complex chiral molecule on a large scale. The detailed protocols and understanding of the synthetic strategy provided in this guide are intended to be a valuable resource for researchers and professionals in the field of drug development.

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References

- 1. pubs.acs.org [pubs.acs.org]
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